molecular formula C10H14ClN B2432438 2-Tert-butyl-5-chloroaniline CAS No. 25414-78-2

2-Tert-butyl-5-chloroaniline

Cat. No. B2432438
CAS RN: 25414-78-2
M. Wt: 183.68
InChI Key: GPHHXAWTNRXRAO-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-chloroaniline is a chemical compound with the molecular formula C10H14ClN . It is used as a reactant in the catalytic enantioselective synthesis of mariline A and related isoindolinones . The compound is typically stored in a dark place under an inert atmosphere at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14ClN/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6H,12H2,1-3H3 . This indicates that the compound has a molecular weight of 183.68 and consists of 10 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .


Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the search results, it is known to be used as a reactant in the catalytic enantioselective synthesis of mariline A and related isoindolinones .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 183.68 .

Scientific Research Applications

Fluorescence Sensing

2-Tert-butyl-5-chloroaniline derivatives have been utilized in enantioselective fluorescence sensing. A study by Liu, Pestano, and Wolf (2008) demonstrated the use of a C2-symmetric ligand formed from 3-tert-butylaniline for accurate fluorescence ligand displacement assays. These assays can measure both the total amount and the enantiomeric excess of several amino alcohols at micromolar concentrations (Liu, Pestano, & Wolf, 2008).

Synthesis of UV Absorbers

Hu Xiao-bo (2006) synthesized a compound from this compound derivatives, which demonstrated significant ultraviolet absorption properties. This indicates its potential use as a UV absorber in various applications (Hu Xiao-bo, 2006).

Medicinal Chemistry and Probes

In medicinal chemistry, derivatives of this compound have been synthesized for various applications. Tressler and Zondlo (2014) synthesized perfluoro-tert-butyl 4-hydroxyproline, which showed distinct conformational preferences, suggesting its potential use in probes and medicinal chemistry (Tressler & Zondlo, 2014).

NMR Tagging in Protein Research

The tert-butyl group, a derivative of this compound, has been shown to be an excellent NMR tag for high-molecular-weight systems. Chen et al. (2015) demonstrated the utility of O-tert-Butyltyrosine in observing narrow signal resonances in NMR spectra, aiding in protein research and measurements of ligand binding affinities (Chen et al., 2015).

Biosynthesis in Pharmaceutical Intermediates

Liu et al. (2018) explored the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for synthesizing atorvastatin and rosuvastatin. This study highlights the role of carbonyl reductase from Rhodosporidium toruloides in the biosynthesis process, demonstrating a significant application in pharmaceutical intermediate production (Liu et al., 2018).

Safety and Hazards

2-Tert-butyl-5-chloroaniline is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H351 (Suspected of causing cancer), and H412 (Harmful to aquatic life with long lasting effects) .

properties

IUPAC Name

2-tert-butyl-5-chloroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHHXAWTNRXRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25414-78-2
Record name 2-tert-butyl-5-chloroaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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